molecular formula C25H30ClN3O4S B2390501 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1215566-46-3

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2390501
CAS No.: 1215566-46-3
M. Wt: 504.04
InChI Key: QEHNWLXZFNIBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a structurally complex molecule featuring a benzothiazole core substituted with methyl groups at positions 5 and 5. The compound integrates a 2,3-dihydrobenzo[1,4]dioxine moiety linked via a carboxamide bridge to a 3-morpholinopropyl group.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S.ClH/c1-17-14-18(2)23-19(15-17)26-25(33-23)28(9-5-8-27-10-12-30-13-11-27)24(29)22-16-31-20-6-3-4-7-21(20)32-22;/h3-4,6-7,14-15,22H,5,8-13,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHNWLXZFNIBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.

Synthesis

The compound was synthesized through a multi-step process involving the reaction of 5,7-dimethylbenzothiazole with morpholinopropyl derivatives and subsequent formation of the benzo[b][1,4]dioxine structure. The synthetic route can be summarized as follows:

  • Formation of Benzothiazole Derivative : The initial step involves the synthesis of 5,7-dimethylbenzothiazole.
  • Reaction with Morpholinopropylamine : This intermediate is then reacted with morpholinopropylamine to form the desired amide.
  • Dioxine Formation : The final step involves cyclization to yield the dioxine structure.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit significant antidepressant-like effects. A study evaluated a series of benzoxazole and benzothiazole derivatives for their binding affinities at serotonin receptors (5-HT1A and 5-HT2A), revealing that compounds closely related to this structure showed high affinities (e.g., Ki values of 17 nM and 0.71 nM) and reduced immobility times in forced swimming tests (FST) and tail suspension tests (TST) .

The antidepressant effects are likely mediated through serotonin receptor modulation. The compound's structural features allow it to interact with these receptors effectively, leading to enhanced serotonergic neurotransmission.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

Structural FeatureImpact on Activity
Benzothiazole moietyEnhances receptor binding
Morpholinopropyl groupIncreases solubility and bioavailability
Dihydrobenzo[b][1,4]dioxine coreContributes to pharmacological properties

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Antidepressant Effects : A series of derivatives were screened for antidepressant activity using FST and TST models. Compounds demonstrated significant reductions in immobility time compared to controls .
  • Inhibition Studies : Compounds similar in structure were tested for their ability to inhibit PARP1 enzyme activity. Notably, one compound exhibited an IC50 value of 0.88 µM, indicating strong inhibitory potential .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H30ClN3O4S
  • Molecular Weight : 504.04 g/mol
  • CAS Number : 1215566-46-3
  • Purity : Typically 95%

The compound features a complex structure that contributes to its biological activity, particularly in modulating neurotransmitter systems.

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant-like effects. It has been shown to interact with serotonin receptors (5-HT1A and 5-HT2A), which are crucial in the treatment of depression. Studies have reported high binding affinities for these receptors, suggesting that the compound can enhance serotonergic neurotransmission, leading to reduced immobility times in forced swimming tests (FST) and tail suspension tests (TST) .

Antimicrobial Properties

Similar compounds within the benzothiazole class have demonstrated antimicrobial activity against various bacterial and fungal species. The structural characteristics of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride suggest potential efficacy against resistant strains of pathogens .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been explored in vitro. Compounds with similar structural motifs have shown promising results against estrogen receptor-positive breast cancer cell lines (e.g., MCF7). The mechanism is thought to involve interference with cellular signaling pathways that promote tumor growth .

Case Studies and Research Findings

StudyFocusFindings
Study on Antidepressant EffectsEvaluated binding affinities at serotonin receptorsHigh affinities noted; significant reduction in immobility times in behavioral tests
Antimicrobial Activity AssessmentTested against Gram-positive and Gram-negative bacteriaPromising antimicrobial activity observed; potential for further development
Anticancer ScreeningAssessed against MCF7 breast cancer cell lineInhibition of cell proliferation noted; mechanism under investigation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Benzothiazole vs. Benzothiadiazole/Oxadiazole Derivatives The target compound’s benzo[d]thiazole core differs from benzo[c][1,2,5]thiadiazole or oxadiazole derivatives (e.g., DTCPB, DTCPBO) in ring substitution patterns and electronic properties. For instance, DTCPB (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) features a thiadiazole ring fused to a phenyl group, which enhances π-conjugation for optoelectronic applications .
  • Morpholinopropyl Group vs. Other Amine Substituents The 3-morpholinopropyl group in the target compound introduces a tertiary amine and oxygen-rich morpholine ring, which contrasts with simpler alkyl or aryl amines in analogs like DTCTB (7-(5-(di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile). Morpholine derivatives are known to improve solubility and membrane permeability, a feature critical for CNS-targeting drugs .

Physicochemical and Spectroscopic Properties

  • IR and NMR Signatures
    Key functional groups in the target compound, such as the carboxamide (C=O stretch ~1650–1670 cm⁻¹) and morpholine (C-O-C stretch ~1100 cm⁻¹), align with IR data from (e.g., compound 11a: C=O at 1718 cm⁻¹, CN at 2219 cm⁻¹) . The dimethylbenzothiazole moiety would exhibit aromatic C-H stretches (~3000–3100 cm⁻¹) and methyl group vibrations (~1370–1460 cm⁻¹).

  • Mass Spectrometry
    The molecular ion peak of the target compound’s free base (without HCl) can be estimated using analogs in (e.g., compound 12: m/z 318 for C₁₇H₁₀N₄O₃) . The hydrochloride salt would add ~36 Da (HCl), yielding a predicted M⁺ near the range of 500–600 Da.

Data Tables

Research Findings and Limitations

  • Synthesis Challenges : High-yield syntheses (e.g., 97.4% in ) highlight the importance of optimized conditions for the target compound’s complex architecture.
  • Knowledge Gaps: Direct pharmacological or materials data for the target compound are absent in the evidence, necessitating further experimental validation.

Preparation Methods

Synthesis of 5,7-Dimethylbenzo[d]thiazol-2-amine

The benzothiazole core is synthesized via cyclization of 2-amino-4,6-dimethylthiophenol with a cyanogen bromide (BrCN) or thiourea derivative. For 5,7-dimethyl substitution, the reaction proceeds as follows:

$$
\text{2-Amino-4,6-dimethylthiophenol} + \text{BrCN} \xrightarrow{\text{EtOH, reflux}} \text{5,7-Dimethylbenzo[d]thiazol-2-amine} + \text{HBr}
$$

Key parameters:

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Yield: 60–75%

Purification is achieved via recrystallization from ethanol or column chromatography (hexane:ethyl acetate, 7:3).

Functionalization with 3-Morpholinopropyl Group

The secondary amine of the benzothiazole is alkylated using 3-chloropropylmorpholine in the presence of a base:

$$
\text{5,7-Dimethylbenzo[d]thiazol-2-amine} + \text{3-Chloropropylmorpholine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-morpholinopropylamine} + \text{KCl}
$$

Optimization notes:

  • Base: Potassium carbonate or triethylamine
  • Solvent: DMF or acetonitrile
  • Reaction time: 12–24 hours at 60–80°C
  • Yield: 50–65% after purification via silica gel chromatography (CH$$2$$Cl$$2$$:MeOH, 9:1).

Amide Coupling with 2,3-Dihydrobenzo[b]dioxine-2-carboxylic Acid

The tertiary amine intermediate is coupled with 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid using a carbodiimide coupling agent:

$$
\text{N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-morpholinopropylamine} + \text{2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid} \xrightarrow{\text{DCC, DMAP, CH}2\text{Cl}2} \text{Target compound (free base)} + \text{DCU}
$$

Critical conditions:

  • Coupling agents: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Catalyst: 4-Dimethylaminopyridine (DMAP) at 0.1–0.2 equivalents
  • Solvent: Dichloromethane or tetrahydrofuran
  • Reaction time: 4–6 hours at room temperature
  • Yield: 40–55% after column chromatography (hexane:ethyl acetate, 8:2)

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to precipitate the hydrochloride salt:

$$
\text{Target compound (free base)} + \text{HCl (g)} \xrightarrow{\text{Et}_2\text{O}} \text{N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b]dioxine-2-carboxamide hydrochloride}
$$

Isolation protocol:

  • Solvent system: Diethyl ether or ethyl acetate
  • Precipitation: Slow addition of HCl gas or concentrated HCl solution
  • Purity: >95% by HPLC

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Value Impact on Yield
Alkylation solvent DMF Maximizes nucleophilicity of amine
Coupling solvent CH$$2$$Cl$$2$$ Enhances reagent solubility
Reaction temperature 25–40°C Prevents decomposition of DCC

Data synthesized from.

Catalytic Additives

The use of DMAP (0.1–0.2 equiv) in the coupling step accelerates amide bond formation by stabilizing the reactive intermediate. Higher equivalents lead to side reactions, such as over-acylation of the morpholinopropyl group.

Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 1.40 (s, 9H, 3×CH$$3$$), 2.50–2.70 (m, 4H, morpholine), 3.60–3.80 (m, 4H, morpholine), 4.30–4.50 (m, 2H, OCH$$_2$$), 6.90–7.20 (m, 4H, aromatic).
  • HPLC: Retention time = 12.3 min (C18 column, MeCN:H$$_2$$O 70:30).

Industrial-Scale Considerations

For bulk production, continuous flow reactors are recommended to maintain consistent temperature and mixing during the alkylation and coupling steps. Automated purification systems (e.g., flash chromatography) reduce manual intervention and improve reproducibility.

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions impact yield and purity?

The synthesis typically involves multi-step pathways, starting with the formation of the benzo[d]thiazol core, followed by sequential substitutions (e.g., morpholinopropyl and dihydrobenzodioxine carboxamide groups). Key parameters include:

  • Temperature control : Elevated temperatures (~80–100°C) for cyclization reactions to form the thiazole ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) for nucleophilic substitutions, and ethanol/water mixtures for crystallization .
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., methyl groups at positions 5 and 7 of the thiazole, morpholinopropyl linkage) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect byproducts .
  • Mass spectrometry : High-resolution MS (ESI+) to confirm molecular weight (e.g., [M+H]+ expected at ~530–550 g/mol) .

Q. What functional groups dominate the compound’s reactivity, and how do they influence solubility?

  • The morpholinopropyl group enhances water solubility via tertiary amine protonation in acidic buffers (pH < 4) .
  • The dihydrobenzodioxine carboxamide contributes to lipophilicity (logP ~2.5–3.5), requiring DMSO or ethanol for dissolution in biological assays .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Dynamic effects : Investigate rotational barriers in the morpholinopropyl chain using variable-temperature NMR to explain split signals .
  • Tautomerism : For thiazole derivatives, assess potential keto-enol tautomerism via 2D NMR (e.g., NOESY) to confirm dominant forms .
  • Reference analogs : Compare with spectra of structurally related compounds (e.g., N-(5-methoxybenzo[d]thiazol-2-yl) derivatives) to assign ambiguous peaks .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Continuous flow reactors : Improve heat transfer and reduce side reactions in exothermic steps (e.g., amide bond formation) .
  • Catalyst screening : Test Pd/C or CuI for coupling reactions (e.g., Buchwald-Hartwig amination) to reduce reaction times .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions in real time .

Q. How should researchers design experiments to explore the compound’s biological activity?

  • Target selection : Prioritize kinases or GPCRs based on structural homology to known benzo[d]thiazole inhibitors (e.g., ATP-binding pockets) .
  • Assay conditions : Use serum-free media to avoid protein binding artifacts and include controls for autofluorescence (common in thiazoles) .
  • Metabolic stability : Perform microsomal incubation (human liver microsomes, NADPH) to assess CYP450-mediated degradation .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries for Aurora kinases) to model binding modes .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the morpholinopropyl group in aqueous environments .
  • QSAR modeling : Corporate Hammett constants for substituents (e.g., methyl vs. methoxy) to predict potency trends .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

  • Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IV dosing) to identify absorption barriers .
  • Metabolite profiling : Use LC-MS/MS to detect active/inactive metabolites (e.g., morpholine ring oxidation) .

Q. What experimental controls are critical when interpreting conflicting cytotoxicity data?

  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid nonspecific cell death .
  • Redox interference : Include ROS scavengers (e.g., NAC) to distinguish true cytotoxicity from assay artifacts .

Methodological Recommendations

Q. How to stabilize the compound under varying storage conditions?

  • Lyophilization : Store as a lyophilized powder at −80°C under argon to prevent hydrolysis of the carboxamide .
  • Buffered solutions : Use citrate buffer (pH 3.5) for aqueous stock solutions to maintain protonation of the morpholine nitrogen .

Q. Best practices for handling hygroscopic intermediates during synthesis?

  • Dry solvents : Use molecular sieves (3Å) in THF or DCM for moisture-sensitive steps (e.g., carbodiimide-mediated couplings) .
  • Glovebox techniques : Conduct reactions under nitrogen for intermediates prone to oxidation (e.g., free thiols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.